molecular formula C11H14FNO B6257439 N-(4-fluorobutyl)benzamide CAS No. 1862953-59-0

N-(4-fluorobutyl)benzamide

Cat. No.: B6257439
CAS No.: 1862953-59-0
M. Wt: 195.2
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Description

N-(4-fluorobutyl)benzamide (CAS: 1862953-59-0) is an organofluorine chemical compound with a molecular weight of 195.23 g/mol and the molecular formula C 11 H 14 FNO . This compound integrates a benzamide core, a recognized privileged scaffold in medicinal chemistry, with a 4-fluorobutyl chain . The strategic incorporation of fluorine is a established tool in molecular design for modulating a compound's physicochemical properties, influencing its metabolic stability, lipophilicity, and binding affinity to biological targets . This compound is of significant interest in chemical biology and medicinal chemistry research, particularly in the development of ligands for various protein targets. Research indicates that structural analogues featuring the 4-fluorobutyl moiety demonstrate high binding affinity and selectivity for the CB2 cannabinoid receptor, a promising target for therapeutic development . Furthermore, compounds with similar structural motifs have been investigated as selective ligands for dopamine receptors, showing particular promise for the D3 receptor subtype, which is relevant for neuropsychiatric disorders . The synthetic accessibility of the benzamide core allows for the generation of diverse analogues for structure-activity relationship (SAR) studies. Established synthetic routes to this compound include the acylation of 4-fluorobutylamine using benzoyl chloride or coupling agents like EDC or HATU, as well as nucleophilic fluorination approaches on precursor molecules . Please note: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use .

Properties

CAS No.

1862953-59-0

Molecular Formula

C11H14FNO

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Pathways for N-(4-Fluorobutyl)benzamide

The direct synthesis of this compound primarily involves the creation of an amide linkage between a benzoic acid derivative and 4-fluorobutylamine.

Amide bond formation is a cornerstone of organic chemistry, and several reliable methods can be employed for the synthesis of this compound. researchgate.net A common and effective approach is the reaction of benzoyl chloride with 4-fluorobutylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, coupling reagents can be used to facilitate the reaction between benzoic acid and 4-fluorobutylamine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of such reagents are available, each with its own advantages depending on the specific reaction conditions and substrate.

Common coupling reagents applicable to this synthesis include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. rsc.orgresearchgate.net

Phosphonium (B103445) salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Uronium salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

More recent developments in amide bond formation include direct amidation methods that may avoid the need for stoichiometric activating agents, offering greener and more atom-economical routes. rsc.org Furthermore, biocatalytic methods using enzymes are emerging as sustainable alternatives for amide bond synthesis. rsc.org

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters. The choice of solvent, base, temperature, and reaction time can significantly impact the outcome. For instance, in base-promoted direct amidation reactions, the selection of the base is crucial, with strong bases like sodium hydride (NaH) sometimes providing superior yields compared to carbonate bases. researchgate.net

Modern approaches to reaction optimization are increasingly leveraging high-throughput experimentation and machine learning algorithms. ucla.edu Bayesian optimization and other reinforcement learning models can efficiently explore a wide range of reaction conditions, including different catalysts, solvents, and bases, to identify the most effective combinations for maximizing yield. nsf.govnih.govnih.gov These computational tools can accelerate the discovery of robust and high-yielding synthetic protocols, potentially reducing the number of experiments needed by a significant margin. nih.gov

Table 1: Factors for Optimization in this compound Synthesis

ParameterConsiderationsPotential Impact on Yield and Purity
Coupling Reagent Choice between carbodiimides, phosphonium salts, etc.Affects reaction rate, side product formation, and ease of purification. rsc.org
Base Organic vs. inorganic; strength (e.g., K₂CO₃ vs. NaH).Influences the deprotonation of the amine and neutralization of acidic byproducts. researchgate.net
Solvent Polarity and aprotic/protic nature.Affects solubility of reactants and can influence reaction mechanism.
Temperature Can be varied to overcome activation energy barriers.Higher temperatures can increase reaction rate but may also lead to decomposition or side reactions. researchgate.net
Catalyst Use of catalysts in direct amidation methods.Can enable alternative reaction pathways and improve efficiency. researchgate.net

Synthesis of this compound Analogues and Derivatives

The this compound scaffold allows for extensive chemical modification at several positions, enabling the creation of diverse libraries of related compounds.

The benzoyl portion of the molecule is a prime target for derivatization. Substituents can be introduced onto the phenyl ring to modulate the electronic and steric properties of the compound. This is typically achieved by starting with a pre-substituted benzoic acid or benzoyl chloride derivative. A wide array of substituted benzoic acids are commercially available or can be synthesized through standard aromatic substitution reactions. For example, the synthesis of N-substituted benzamide (B126) derivatives with various groups on the phenyl ring has been explored in the context of developing new therapeutic agents. researchgate.netnih.govresearchgate.net The introduction of additional chemical handles, such as another benzoyl group, has also been documented in related structures. nih.gov

Table 2: Examples of Derivatization on the Benzoyl Moiety

Starting MaterialResulting Analogue Structure
4-Nitrobenzoic acidN-(4-fluorobutyl)-4-nitrobenzamide
4-Methoxybenzoic acidN-(4-fluorobutyl)-4-methoxybenzamide
4-(Trifluoromethyl)benzoic acidN-(4-fluorobutyl)-4-(trifluoromethyl)benzamide
4-Carboxybenzoic acid4-((N-(4-fluorobutyl)carbamoyl)benzoic acid

These modifications can be used to fine-tune the molecule's properties for specific applications. The process of benzoyl chloride derivatization is also a known technique for improving the analytical detection of small molecules in biological samples. chromatographyonline.com

The N-(4-fluorobutyl) chain can be altered to explore the impact of chain length, branching, and the position of the fluorine atom. Synthesizing these analogues involves using different primary amines in the amide bond formation step. For instance, reacting benzoyl chloride with 3-fluoropropylamine or 5-fluoropentylamine would yield the corresponding N-(3-fluoropropyl)benzamide or N-(5-fluoropentyl)benzamide. Furthermore, more complex cyclic or branched amines can be used in place of 4-fluorobutylamine, as demonstrated by the synthesis of N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide and N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, which feature piperidine (B6355638) rings. nih.govnih.gov

The this compound structure can be integrated into larger, more complex heterocyclic systems. This is often achieved by using a heterocyclic core that contains either an amine or a carboxylic acid group, which can then be coupled to the other component of the benzamide.

Indazoles : The N-(4-fluorobutyl) group is found in synthetic cannabinoids where it is attached to an indazole core. dundee.ac.uk For example, compounds like N-([1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl) valinate have been synthesized. This demonstrates that the 1-position of the indazole ring can be alkylated with a 4-fluorobutyl chain, and a carboxamide linkage can be present at the 3-position. dundee.ac.uk The synthesis of various indazole derivatives containing carboxamide functionalities is an active area of research for potential therapeutic applications. nih.govnih.gov

Indoles : The benzamide moiety can be linked to an indole (B1671886) ring system. For example, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide is a known compound where a fluorobenzamide is attached to the 5-position of an indole ring. nih.gov The synthesis of indole-based carboxamides is also being explored for their potential as enzyme inhibitors. nih.gov

Benzothiazoles : The benzamide structure can be fused with a benzothiazole (B30560) ring. This is typically accomplished by reacting a substituted 2-aminobenzothiazole (B30445) with a benzoyl chloride derivative. For instance, the synthesis of various N-benzothiazol-2-yl benzamide derivatives has been reported. nih.govjapsonline.com Research has also been conducted on fluorinated 2-(4-aminophenyl)benzothiazoles, which are potent cytotoxic agents in certain cancer cell lines. nih.gov The synthesis of compounds like N-(benzothiazol-2-yl)-4-chlorobutanamide also highlights the chemical tractability of linking butanamide chains to a benzothiazole core. mdpi.com

Preparation of Radiosynthetic Precursors

The synthesis of precursors is a critical step for the eventual radiosynthesis of molecules intended for positron emission tomography (PET). For the introduction of the fluorine-18 (B77423) ([¹⁸F]) isotope into the this compound structure, a common strategy involves the preparation of a precursor molecule where the butyl chain is functionalized with a good leaving group. This allows for a late-stage nucleophilic substitution reaction with the [¹⁸F]fluoride ion.

A typical precursor for this purpose would be N-(4-tosyloxybutyl)benzamide or N-(4-mesyloxybutyl)benzamide. The synthesis of such a precursor generally starts with the acylation of 4-aminobutanol with benzoyl chloride to form N-(4-hydroxybutyl)benzamide. This intermediate is then reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the desired tosylated or mesylated precursor. This method is analogous to the preparation of tosyloxypropyl-substituted benzamides used for radiosynthesis. nih.gov

The precursor must be prepared in high purity to ensure the subsequent radiofluorination reaction proceeds efficiently and to simplify the purification of the final radiolabeled product.

Table 1: General Reaction Conditions for Precursor Synthesis

Step Reactants Reagent Solvent Typical Conditions
Amidation 4-Aminobutanol, Benzoyl Chloride Triethylamine or Pyridine Dichloromethane (DCM) or Chloroform 0°C to room temperature

Scalable Preparation and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process chemistry to ensure safety, efficiency, cost-effectiveness, and high product purity.

One scalable approach involves the hydrolysis of a nitrile precursor, such as 4-fluoro-N-(cyanophenyl)butanamide, which can be prepared from halogeno-cyanophenyl starting materials. A patented method for preparing similar fluoro-benzamide compounds involves the hydrolysis of a fluoro-cyanophenyl compound using aqueous hydrogen peroxide in the presence of a catalytic amount of alkali. google.com This method is advantageous as it proceeds under mild conditions (e.g., 35-40°C), avoids the use of strong acids like sulfuric acid which can lead to impurities and complex waste streams, and can produce the final amide product with very high purity (>99.5%). google.com

Process considerations for scalability include:

Raw Material Sourcing: Cost and availability of starting materials like 4-fluoro-1-aminobutane and benzoic acid or its derivatives.

Solvent Selection: Use of environmentally benign and easily recoverable solvents.

Reaction Monitoring: Implementation of in-process controls (e.g., GC, HPLC) to monitor reaction completion and impurity formation.

Product Isolation and Purification: Developing an efficient crystallization or filtration process to isolate the product in high purity and yield, minimizing the need for chromatographic purification.

Waste Management: Treating and minimizing waste streams, such as the urea (B33335) byproduct from EDC coupling or aqueous waste from hydrolysis. google.com

For radiosynthesis applications, modern "numbering up" strategies, where multiple small-scale reactions are run in parallel, are being explored to increase the output of radiolabeled compounds without the complexities of traditional scale-up. nih.gov This can be particularly advantageous for producing clinical doses of PET tracers.

Table 3: Key Considerations for Scalable Synthesis

Parameter Consideration Example Method
Yield & Purity Maximize product output and minimize impurities Hydrolysis of a nitrile precursor google.com
Reaction Conditions Mild, safe, and energy-efficient Catalytic alkaline hydrolysis with H₂O₂ google.com
Atom Economy Maximize incorporation of raw materials into the final product Direct amidation vs. multi-step synthesis

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectral Analysis of N-(4-Fluorobutyl)benzamide

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals that correspond to the distinct types of protons present in the molecule. The aromatic protons of the benzoyl group typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments. The protons of the butyl chain exhibit signals with chemical shifts and splitting patterns that are indicative of their proximity to the electron-withdrawing amide and fluorine substituents. The methylene (B1212753) group attached to the nitrogen atom (α-CH₂) is deshielded by the amide functionality, while the methylene group bonded to the fluorine atom (δ-CH₂) shows a characteristic splitting pattern due to coupling with the adjacent protons and the fluorine atom. The two central methylene groups (β-CH₂ and γ-CH₂) display signals in the intermediate region of the aliphatic range. The amide proton (N-H) typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration.

Proton Assignment Typical Chemical Shift (δ) Range (ppm) Multiplicity
Aromatic (C₆H₅)7.4 - 7.8Multiplet (m)
Amide (NH)~6.0 - 8.5Broad Singlet (br s)
Methylene (α-CH₂)~3.4 - 3.6Triplet (t) or Quartet (q)
Methylene (β-CH₂)~1.7 - 1.9Multiplet (m)
Methylene (γ-CH₂)~1.7 - 1.9Multiplet (m)
Methylene (δ-CH₂)~4.4 - 4.6Doublet of Triplets (dt)

Table 1: Typical ¹H NMR Spectral Data for this compound.

¹³C NMR Spectral Analysis and Fluorine-Carbon Coupling Characterization

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of this compound. The carbonyl carbon of the amide group is readily identifiable by its characteristic downfield chemical shift. The aromatic carbons exhibit a series of signals in the aromatic region, with the ipso-carbon (the carbon attached to the carbonyl group) appearing at a distinct chemical shift. A key feature of the ¹³C NMR spectrum is the effect of the fluorine atom on the chemical shifts of the butyl chain carbons. The carbon directly bonded to fluorine (C-δ) shows a large one-bond carbon-fluorine coupling constant (¹JCF). This coupling effect extends to the adjacent carbons, with two-bond (²JCF) and three-bond (³JCF) couplings being observable, albeit with diminishing magnitude. This fluorine-carbon coupling is a definitive characteristic for confirming the presence and position of the fluorine atom within the butyl chain. rsc.org

Carbon Assignment Typical Chemical Shift (δ) Range (ppm) Typical ¹⁹F-¹³C Coupling Constant (J) in Hz
Carbonyl (C=O)~167-
Aromatic (C-ipso)~134-
Aromatic (C-ortho, C-meta, C-para)126 - 132-
Methylene (C-α)~40³JCF ≈ 4-5 Hz
Methylene (C-β)~28⁴JCF ≈ 1-2 Hz
Methylene (C-γ)~20²JCF ≈ 19-21 Hz
Methylene (C-δ)~83¹JCF ≈ 163-165 Hz

Table 2: Typical ¹³C NMR Spectral Data and Fluorine-Carbon Coupling for this compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of a unique molecular formula. For this compound, HRMS analysis would typically be performed on the protonated molecule [M+H]⁺. The experimentally measured accurate mass is then compared to the theoretically calculated mass for the proposed molecular formula, C₁₁H₁₅FNO⁺. A close agreement between these two values, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. rsc.orgresearchgate.netresearchgate.netnih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.netnist.govchemicalbook.com In the case of this compound, the IR spectrum would exhibit several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the region of 1630-1680 cm⁻¹. rsc.org The N-H stretching vibration of the secondary amide usually appears as a distinct band around 3300-3500 cm⁻¹. researchgate.net The C-N stretching vibration of the amide group can be found in the 1200-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl chain appear just below this value. The presence of the C-F bond is indicated by a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. nih.govnih.gov

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=O Stretch (Amide I)1630 - 1680
N-H Bend (Amide II)1510 - 1570
C-N Stretch1200 - 1400
C-F Stretch1000 - 1400

Table 3: Characteristic Infrared Absorption Bands for this compound.

X-ray Diffraction Analysis for Solid-State Conformational and Supramolecular Insights

X-ray diffraction analysis of a single crystal of this compound can provide the most definitive three-dimensional structural information in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It can reveal the preferred conformation of the flexible butyl chain and the relative orientation of the benzoyl group. Furthermore, X-ray diffraction provides invaluable insights into the supramolecular assembly of the molecules in the crystal lattice. rsc.org This includes the identification of intermolecular interactions, such as hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of neighboring molecules, which often leads to the formation of one-dimensional chains or more complex networks. nih.gov The packing of these molecules in the crystal is also elucidated, providing a complete picture of the solid-state structure.

Chromatographic Techniques for Purity Assessment and Isolation

Based on a comprehensive search for scientific literature, there are currently no specific computational and theoretical studies available for the compound “this compound” that would allow for the creation of an article according to the detailed outline provided.

The requested sections require specific data from advanced computational chemistry analyses, including:

Density Functional Theory (DFT) Calculations: Specific optimized molecular geometry parameters (bond lengths, angles), and electronic properties (dipole moment, charge distribution).

Frontier Molecular Orbital (FMO) Analysis: Precise energy values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their distribution across the molecule.

Molecular Dynamics (MD) Simulations: Results from simulations detailing the conformational landscape and dynamic behavior of the molecule over time.

Molecular Docking Simulations: Binding affinity scores, interaction patterns, and identification of key residues for specific protein targets.

In Silico Predictions: Quantitative data on ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and predicted biological activities.

While these computational methods are frequently applied to various benzamide (B126) derivatives to explore their properties and potential as therapeutic agents, the search did not yield any published research containing this specific data for this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict constraints of the request without the necessary underlying research data. Creating content for the specified outline would require speculative information, which would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Investigations of N 4 Fluorobutyl Benzamide Derivatives

Influence of the N-(4-Fluorobutyl) Moiety on Receptor Binding Affinity and Selectivity

The N-(4-fluorobutyl) moiety plays a critical role in determining the receptor binding affinity and selectivity of benzamide (B126) derivatives. This alkyl chain, terminating in a fluorine atom, can significantly influence how these molecules interact with their biological targets. For instance, in the development of potential antipsychotics, a series of benzamide derivatives with potent dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptor properties were synthesized. The length and composition of the N-substituent are crucial for optimal receptor interaction.

In a study focused on cholinesterase inhibitors, derivatives of 4-fluorobenzoic acid and tetrahydroacridine were synthesized. The most active compounds, when compared to tacrine, demonstrated similar IC50 values, indicating that the N-(4-fluorobutyl)benzamide structure can be a potent pharmacophore for this class of enzymes as well. nih.gov

The introduction of a fluorine atom can alter the molecule's electronic properties and its ability to form hydrogen bonds, which are key interactions in receptor binding. Furthermore, the flexibility of the butyl chain allows the molecule to adopt various conformations, enabling a better fit within the receptor's binding pocket. This adaptability is crucial for achieving high affinity and selectivity.

Impact of Benzamide Core Modifications on Biological Activity

Modifications to the central benzamide core of this compound derivatives have a profound impact on their biological activity. These changes can range from simple substitutions on the phenyl ring to more complex alterations of the amide linkage.

In the pursuit of novel activators for hypoxia-inducible factor 1 (HIF-1) pathways, a series of N-(piperidin-4-yl)benzamide derivatives were designed and synthesized. nih.gov Preliminary in vitro studies revealed that specific substitutions on the benzamide core led to significant inhibitory bioactivity in cancer cell lines. nih.gov For example, compounds 10b and 10j showed IC50 values of 0.12 and 0.13 µM, respectively, in HepG2 cells. nih.gov These compounds were found to induce the expression of HIF-1α protein and its downstream target p21, ultimately promoting tumor cell apoptosis. nih.gov

Conformational Analysis and its Correlation with Pharmacological Profile

The three-dimensional shape, or conformation, of this compound derivatives is intrinsically linked to their pharmacological profile. The ability of these molecules to adopt specific spatial arrangements allows them to interact effectively with their biological targets.

Theoretical conformational analysis of benzamide drugs has revealed that they can exist in various conformations, including folded and extended forms. nih.gov For some derivatives, the folded conformers are of much higher energy than the extended ones, suggesting that the extended conformation is more likely to be the pharmacologically active form. nih.gov This is particularly relevant for their interaction with receptors like the dopamine receptor. nih.gov

In the context of cholinesterase inhibitors, molecular modeling studies have shown that this compound derivatives can adopt different conformations within the active sites of acetylcholinesterase and butyrylcholinesterase. nih.gov While they tend to have an extended conformation in the gorge of acetylcholinesterase, they can adopt both bent and extended conformations in the active center of butyrylcholinesterase. nih.gov This difference in conformational preference can explain the selectivity of these compounds for one enzyme over the other.

Substituent Effects on Lipophilicity and Intermolecular Interactions

Substituents on the this compound scaffold have a significant impact on the molecule's lipophilicity and its ability to form intermolecular interactions, both of which are crucial for its pharmacokinetic and pharmacodynamic properties.

Lipophilicity, often expressed as logP, influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a fluorine atom in the N-(4-fluorobutyl) moiety, for example, increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

The nature and position of substituents on the benzamide ring can also modulate lipophilicity and intermolecular interactions. For instance, the addition of a chlorine or hydroxyl group at the para-position of the phenyl ring in certain N-(piperidin-4-yl)benzamide derivatives was found to significantly enhance their antitumor activity. researchgate.net This enhancement is likely due to a combination of altered lipophilicity and the formation of new hydrogen bonding or other non-covalent interactions with the target protein.

The ability of the amide group to act as both a hydrogen bond donor and acceptor is a key feature of benzamide derivatives. mdpi.com Substituents can either enhance or hinder this ability, thereby influencing the strength and specificity of the drug-receptor interaction.

Molecular Mechanisms of Action in Biological Systems in Vitro and Animal Models

Cannabinoid Receptor (CB1 and CB2) Agonism and Antagonism by 4-Fluorobutyl Benzamide (B126) Derivatives

The endocannabinoid system, comprising cannabinoid receptors CB1 and CB2, plays a crucial role in regulating a multitude of physiological processes. nih.govunimi.it CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in immune cells. nih.govnih.gov Benzamide derivatives have emerged as a significant class of compounds that interact with these receptors.

In Vitro Radioligand Binding Assays

Radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. Studies on benzamide derivatives have demonstrated a wide range of binding affinities for both CB1 and CB2 receptors. For instance, the benzamide derivative PipISB, which contains a fluorobenzyl group, has shown high potency for human CB1 receptors with a binding affinity (Kb) of 1.5 nM. nih.govresearchgate.net In contrast, its affinity for CB2 receptors was significantly lower, with a Kb value greater than 7,000 nM. nih.gov

Another study focusing on a series of α,α-diethyl glycine (B1666218) (DEG) amide probes, which include benzamide structures, reported varying affinities for CB1 and CB2 receptors. chemrxiv.org One particular compound in this series displayed a Ki of 11 nM for human CB1R and 306 nM for human CB2R, indicating a preference for the CB1 receptor. chemrxiv.org These findings highlight the potential to modulate cannabinoid receptor affinity through structural modifications of the benzamide scaffold.

Compound/DerivativeReceptorBinding Affinity (Ki/Kb)Source
PipISBHuman CB11.5 nM (Kb) nih.govresearchgate.net
PipISBHuman CB2>7000 nM (Kb) nih.gov
DEG Amide Probe (Compound 14)Human CB111 nM (Ki) chemrxiv.org
DEG Amide Probe (Compound 14)Human CB2306 nM (Ki) chemrxiv.org
Anandamide Analogue (AM3661)CB10.9 nM (Ki) unimi.itfrontiersin.org
AM859CB11.60 nM (Ki) unimi.itfrontiersin.org

Functional Evaluation using Membrane Potential Assays

Membrane potential assays are employed to assess the functional activity of a compound at a receptor, determining whether it acts as an agonist (activator) or antagonist (blocker). Research on synthetic cannabinoid receptor agonists (SCRAs) has utilized fluorescence-based membrane potential assays to evaluate Gβγ-coupled agonism at CB1 and CB2 receptors. nih.gov For example, the SCRA compound ADB-HEXINACA was identified as a potent and efficacious CB1 agonist in a membrane potential assay, with a pEC50 of 7.87. nih.gov

Receptor Selectivity Profiling

Receptor selectivity is a critical aspect of drug design, as it can determine the therapeutic efficacy and side-effect profile of a compound. Several benzamide derivatives have been profiled for their selectivity towards CB1 and CB2 receptors. As mentioned earlier, PipISB exhibits high selectivity for the CB1 receptor over the CB2 receptor. nih.govresearchgate.net

In a study of DEG amide probes, one compound demonstrated a 28-fold selectivity for CB1R over CB2R. chemrxiv.org Conversely, other derivatives in the same study showed a shift in selectivity towards the CB2R. chemrxiv.org This demonstrates that subtle structural modifications to the benzamide core can significantly alter the selectivity profile. The quest for selective CB2 receptor agonists is of particular interest for therapeutic applications, as they may offer anti-inflammatory and analgesic effects without the psychoactive side effects associated with CB1 receptor activation. mq.edu.au

Compound/DerivativeCB1 Affinity (Ki)CB2 Affinity (Ki)Selectivity (CB2/CB1)Source
PipISB1.5 nM (Kb)>7000 nM (Kb)>4667 nih.govresearchgate.net
DEG Amide Probe (Compound 14)11 nM306 nM28 chemrxiv.org
HU308--282-fold more potent for CB2 mq.edu.au
JWH133--275-fold more potent for CB2 mq.edu.au
HU910--274-fold more potent for CB2 mq.edu.au

Enzyme Inhibition Studies

In addition to their interactions with cannabinoid receptors, benzamide derivatives have been investigated for their ability to inhibit various enzymes, including carbonic anhydrases and cholinesterases.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic potential for conditions like glaucoma and certain types of cancer. nih.gov Studies have shown that benzamide-bearing benzenesulfonamides possess inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. nih.gov

One study reported a series of novel benzamide derivatives (3a–g) that inhibited hCA I and hCA II at nanomolar concentrations. The inhibition constants (Ki) for these compounds ranged from 4.07 to 29.70 nM for hCA I and 10.68 to 37.16 nM for hCA II. nih.gov Another investigation of sulfonamide derivatives incorporating a benzamide moiety showed potent inhibition of hCA II with IC50 values between 0.09 and 0.58 µM. nih.gov These findings suggest that the benzamide structure can serve as a scaffold for the development of potent carbonic anhydrase inhibitors.

Compound SeriesTarget EnzymeInhibition (Ki/IC50)Source
Benzamides (3a–g)hCA I4.07 ± 0.38 – 29.70 ± 3.18 nM (Ki) nih.gov
Benzamides (3a–g)hCA II10.68 ± 0.98 – 37.16 ± 7.55 nM (Ki) nih.gov
Sulfonamide-benzamides (2)hCA II0.09–0.58 µM (IC50) nih.gov
Sulfonyl semicarbazides (5–13)hCA IX20.5–38.7 nM (Ki) nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. nih.gov

Research has demonstrated that certain benzamide derivatives can inhibit both AChE and BuChE. A study on 2-hydroxy-N-phenylbenzamides reported moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM, and BuChE inhibition with IC50 values between 53.5 and 228.4 µM. nih.gov Another investigation of novel benzamide derivatives found IC50 values in the range of 10.66 to 83.03 nM for AChE and 32.74 to 66.68 nM for BuChE. nih.gov Furthermore, a series of benzamides (3a–g) showed inhibitory potencies against AChE with Ki values from 8.91 to 34.02 nM. nih.gov

Compound SeriesTarget EnzymeInhibition (IC50/Ki)Source
2-Hydroxy-N-phenylbenzamidesAChE33.1–85.8 µM (IC50) nih.gov
2-Hydroxy-N-phenylbenzamidesBuChE53.5–228.4 µM (IC50) nih.gov
Novel Benzamides (B/N/C series)AChE10.66–83.03 nM (IC50) nih.gov
Novel Benzamides (B/N/C series)BuChE32.74–66.68 nM (IC50) nih.gov
Benzamides (3a–g)AChE8.91 ± 1.65 – 34.02 ± 5.90 nM (Ki) nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of purines and thymidine, making it a key target for therapeutic intervention in cancer and infectious diseases. nih.gov Inhibition of DHFR disrupts the production of essential precursors for DNA synthesis, thereby limiting cell growth. nih.gov While direct studies on N-(4-fluorobutyl)benzamide's effect on DHFR are not extensively detailed in the provided search results, the broader class of benzamide derivatives has been explored for this activity. For instance, benzamide riboside acts as an inhibitor by being metabolized into benzamide adenine (B156593) dinucleotide (BAD), which in turn inhibits nicotinamide (B372718) adenine dinucleotide kinase (NADK). nih.gov This leads to a reduction in cellular NADP and NADPH levels, destabilizing DHFR. nih.gov This indirect mechanism of DHFR downregulation highlights a potential avenue through which some benzamide compounds may exert their effects. nih.gov The development of selective DHFR inhibitors remains an active area of research, with the goal of creating more effective and less toxic therapies. nih.gov

Modulation of Dopamine (B1211576) Receptors (e.g., D3R, D2R)

Dopamine receptors, particularly the D2 and D3 subtypes (D2R and D3R), are critical G protein-coupled receptors in the central nervous system and are targets for treating various neuropsychiatric disorders. nih.govresearchgate.net The benzamide chemical structure is a well-established pharmacophore for dopamine receptor ligands. Research has shown that N-phenylpiperazine benzamides can exhibit high affinity and selectivity for the D3 receptor over the D2 receptor. mdpi.com This selectivity is often attributed to the interaction of the benzamide portion with a secondary binding site unique to the D3 receptor. mdpi.com The length and composition of the linker between the benzamide and the piperazine (B1678402) moiety, as well as substituents on the phenyl ring, are crucial for modulating affinity and selectivity. researchgate.netmdpi.com While the specific binding profile of this compound at dopamine receptors is not detailed, the structural similarities to known D2/D3 receptor ligands suggest a potential for interaction. The modulation of these receptors can have significant effects on dopaminergic neurotransmission. nih.govnih.govmdpi.com

Cellular Apoptosis Induction and Related Pathways (In Vitro Models)

N-substituted benzamides have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov This process is critical for tissue homeostasis and is a key mechanism for the efficacy of many anti-cancer therapies. nih.gov

A central pathway in apoptosis involves the release of cytochrome c from the mitochondria into the cytosol. nih.govsemanticscholar.org This event triggers the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. nih.govupenn.edu Activated caspase-9 then proceeds to activate executioner caspases, leading to the dismantling of the cell. upenn.edu Studies with N-substituted benzamides, such as declopramide (B1670142), have demonstrated their ability to induce cytochrome c release and subsequent activation of caspase-9 in human promyelocytic leukemia HL60 cells. nih.gov The process of caspase activation is a pivotal step in the apoptotic cascade. semanticscholar.org

In addition to inducing apoptosis, N-substituted benzamides can also cause perturbations in the cell cycle. nih.gov Specifically, compounds like declopramide have been observed to induce a G2/M cell cycle block, arresting cells in this phase of division before the onset of apoptosis. nih.gov This cell cycle arrest appears to be an event that occurs prior to the induction of apoptosis. nih.gov Interestingly, this G2/M block was observed even in the presence of caspase inhibitors and in cells overexpressing the anti-apoptotic protein Bcl-2, suggesting it is an independent, upstream event. nih.gov

Interactive Data Tables

Table 1: Investigated Molecular Mechanisms of Benzamide Derivatives

Mechanism of ActionTargetObserved EffectRelated Benzamide Compounds
Dihydrofolate Reductase (DHFR) InhibitionDHFR, NADKIndirect downregulation of DHFRBenzamide riboside nih.gov
Kinesin Spindle Protein (KSP) InhibitionKSPMitotic arrest, monopolar spindle formationARQ 621, Dihydropyrrole derivatives nih.govnih.gov
Succinate Dehydrogenase (SDH) InhibitionSDH (Complex II)Inhibition of enzyme activityN-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides researchgate.net
Dopamine Receptor ModulationD3R, D2RSelective binding and modulationN-phenylpiperazine benzamides mdpi.com
Apoptosis InductionCytochrome c, CaspasesCytochrome c release, caspase-9 activationDeclopramide nih.gov
Cell Cycle PerturbationCell cycle machineryG2/M phase arrestDeclopramide nih.gov

Neuroleptic Potential in Animal Models (e.g., Mice)

Substituted benzamides are a well-established class of compounds with significant neuroleptic and antipsychotic properties. nih.govacs.org These effects are primarily attributed to their interaction with dopamine receptors in the central nervous system. Animal models, particularly in mice, are instrumental in evaluating the neuroleptic potential of new chemical entities. These models aim to predict antipsychotic efficacy and potential side effects by assessing various behavioral parameters.

The assessment of evasive-investigating capacity in animal models can provide insights into the potential anxiolytic or antipsychotic effects of a compound. Behavioral tests such as the elevated plus-maze, light-dark box, and open field test are commonly employed. In these tests, an increase in exploratory behavior in novel or potentially anxiogenic environments can suggest a reduction in anxiety-like behavior, which can be a component of the profile of some neuroleptic agents. While specific studies on this compound are not available, research on other benzamide derivatives with neuroleptic activity has utilized these models to characterize their behavioral pharmacology. nih.gov

A critical aspect of evaluating potential neuroleptics is their effect on motor activity. Spontaneous locomotor activity is a general measure of behavioral arousal, and its modulation can indicate central nervous system effects. Furthermore, tests for catalepsy (a state of immobility) are particularly important for predicting extrapyramidal side effects, which are a common concern with older antipsychotic medications. Atypical neuroleptics, which often include substituted benzamides, are generally designed to have a lower propensity for inducing catalepsy compared to classical neuroleptics. nih.gov The evaluation of motor activity helps to build a comprehensive preclinical profile of a compound's neuroleptic potential.

The following table provides an example of the types of data collected in the preclinical evaluation of neuroleptic benzamides in mice.

Behavioral TestParameter MeasuredTypical Effect of Neuroleptic BenzamidesReference
Open Field TestLocomotor ActivityDose-dependent decrease nih.gov
Catalepsy TestTime of ImmobilityLower induction compared to classical neuroleptics nih.gov
Elevated Plus-MazeTime in Open ArmsMay increase, suggesting anxiolytic effectsGeneral Neuropharmacology

This table is a generalized representation based on the known pharmacology of neuroleptic benzamide derivatives.

Radiochemistry and Molecular Imaging Applications of Fluorinated Benzamide Derivatives

Radiosynthesis of N-(4-[¹⁸F]Fluorobutyl)benzamide Derivatives

The synthesis of ¹⁸F-labeled benzamide (B126) derivatives, specifically those with a fluoroalkyl chain, involves sophisticated radiochemical techniques to incorporate the ¹⁸F atom into the molecule efficiently.

The introduction of an ¹⁸F atom onto an alkyl chain is a cornerstone of modern radiopharmaceutical chemistry. acs.org These fluoroalkyl groups are valuable components in bioactive molecules, often imparting beneficial properties like increased metabolic stability and lipophilicity. acs.org The primary method for creating these ¹⁸F-labeled fluoroalkyl chains is through nucleophilic substitution (S\N2) reactions. nih.gov

This process typically involves:

Precursor Molecules : Synthesizing a precursor molecule where the eventual position of the ¹⁸F atom is occupied by a good leaving group. Common leaving groups include tosylates (OTs), mesylates (OMs), triflates (OTf), and halides (e.g., bromine, iodine). acs.org

¹⁸F-Fluoride Activation : The [¹⁸F]fluoride is produced in a cyclotron as an aqueous solution. For it to be a potent nucleophile, it must be dried and activated. This is commonly achieved by azeotropic drying with acetonitrile (B52724) and using a phase-transfer catalyst, such as a potassium-Kryptofix 222 (K/K₂₂₂) complex or a tetralkylammonium salt. acs.org

Nucleophilic Substitution Reaction : The activated, "naked" [¹⁸F]fluoride attacks the carbon atom bearing the leaving group on the alkyl chain precursor, displacing the leaving group and forming the carbon-fluorine bond. acs.org This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile at elevated temperatures. acs.org

For the synthesis of N-(4-[¹⁸F]fluorobutyl)benzamide, a suitable precursor would be N-(4-tosyloxybutyl)benzamide or N-(4-bromobutyl)benzamide. The reaction of this precursor with activated [¹⁸F]fluoride yields the desired radiolabeled product. Recent advancements also explore light-mediated and copper-catalyzed radiofluorination strategies to achieve labeling under milder conditions and with better functional group tolerance. acs.orgnih.gov

While direct labeling of the fluoroalkyl chain is common, another strategy involves the synthesis of an ¹⁸F-labeled amine, which is then conjugated to the benzoyl moiety. More frequently, the synthesis involves creating a radiolabeled prosthetic group that can be attached to biomolecules, often via their amine or thiol groups. acs.org

One relevant approach is the synthesis of prosthetic groups like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which, while not a direct precursor to the title compound, illustrates the principles of labeling molecules for amine reactivity. nih.govmdpi.com A more direct analog is N-[2-(4-[¹⁸F]Fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM), a thiol-reactive labeling agent. nih.gov

A key strategy for creating complex ¹⁸F-labeled molecules is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. In one example, a novel residualizing label was developed by reacting an azide (B81097) precursor with [¹⁸F]fluorohexyne. nih.gov This demonstrates a modular approach where an ¹⁸F-labeled building block (the fluoroalkyne) is coupled to a larger, more complex molecule. This method is highly efficient and can be performed under mild conditions, making it suitable for sensitive biomolecules. nih.gov

Development of Positron Emission Tomography (PET) Tracers

Fluorinated benzamide derivatives are valuable as PET tracers, particularly when designed for specific biological applications like imaging receptors or tracking biomolecules. nih.gov

When labeling biomolecules that internalize into cells, such as antibodies or peptides, it is crucial that the radiolabel remains trapped within the cell even after the biomolecule is degraded in lysosomes. nih.gov This prevents the radioactive signal from leaking out of the target cell, which would otherwise diminish the imaging signal and lead to inaccurate quantification. Labels designed for this purpose are called "residualizing labels." nih.gov

A novel residualizing prosthetic agent based on a fluorobutyl structure has been developed for this purpose. nih.gov The design, N-succinimidyl 3-((4-(4-[¹⁸F]fluorobutyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(guanidinomethyl)benzoate ([¹⁸F]SFBTMGMB), incorporates several key features:

An ¹⁸F-fluorobutyl group : Provides the PET signal.

A triazole ring : Formed via a "click" reaction, offering a stable linkage.

A positively charged guanidinomethyl group : This is the key to the residualizing property. After the labeled biomolecule enters the cell and is broken down, the small, charged radiolabeled fragment is unable to cross the lysosomal or cell membrane, effectively trapping it inside. nih.gov

An N-succinimidyl (NHS) ester : This active group reacts with primary amines (like lysine (B10760008) residues) on proteins and peptides, allowing for stable conjugation. nih.gov

This design strategy demonstrates how the N-(4-fluorobutyl)benzamide scaffold can be elaborated into a sophisticated tool for molecular imaging. The synthesis of a related agent, Boc₂-[¹⁸F]SFBTMGMB, was achieved with a decay-corrected radiochemical yield of 8.5 ± 2.8%. nih.gov

Table 1: Radiosynthesis and Conjugation Efficiency of an ¹⁸F-Residualizing Label

Parameter Value Reference
Precursor Azide precursor and [¹⁸F]fluorohexyne nih.gov
Product Boc₂-[¹⁸F]SFBTMGMB nih.gov
Radiochemical Yield (decay-corrected) 8.5 ± 2.8% nih.gov
Conjugation Target Anti-HER2 Nanobody 5F7 nih.gov
Conjugation Efficiency 31.2 ± 6.7% nih.gov

Before a PET tracer can be used in humans, it must undergo rigorous preclinical evaluation to assess its biodistribution, target specificity, and pharmacokinetics. nih.govmdpi.com This evaluation often involves studies in animal models, including xenograft models where human tumor cells are implanted into immunocompromised mice. nih.govnih.gov

For the residualizing label [¹⁸F]SFBTMGMB, an anti-HER2 nanobody (5F7) was successfully labeled. nih.gov The resulting radiotracer, [¹⁸F]RL-I-nanobody, was evaluated for its ability to bind to its target. In vitro studies using HER2-expressing BT474M1 breast cancer cells showed that the labeled nanobody retained high binding affinity (4.7 ± 0.9 nM) and immunoreactivity (62–80%). nih.gov

While a specific xenograft animal study for this exact compound was not detailed in the provided sources, the general procedure for such an evaluation would involve:

Implantation : Human cancer cells (e.g., A549-FAP or A375 melanoma) are implanted in mice to grow tumors. nih.govnih.gov

Tracer Injection : Once tumors are established, the animals are injected with the ¹⁸F-labeled tracer. nih.gov

PET Imaging : Dynamic or static PET scans are performed to visualize the tracer's distribution over time. High uptake in the tumor compared to other organs indicates target specificity. nih.gov

Ex Vivo Biodistribution : After imaging, organs are harvested, and the radioactivity in each is measured to quantify uptake, often expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.gov

In a preclinical study of a different ¹⁸F-labeled tracer, micro-PET imaging in a xenograft tumor model demonstrated specific tumor uptake of 7.0 ± 1.0% ID/g, significantly higher than control tracers. nih.gov Such studies are essential to validate the potential of a new PET tracer and justify its progression to clinical trials. nih.govresearchgate.net

Table 2: Compound Names

Compound Abbreviation Full Compound Name
[¹⁸F]SFBTMGMB N-succinimidyl 3-((4-(4-[¹⁸F]fluorobutyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(guanidinomethyl)benzoate
Boc₂-[¹⁸F]SFBTMGMB N-succinimidyl 3-((4-(4-[¹⁸F]fluorobutyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(bis-Boc-guanidinomethyl)benzoate
[¹⁸F]SFB N-succinimidyl 4-[¹⁸F]fluorobenzoate
[¹⁸F]FBEM N-[2-(4-[¹⁸F]Fluorobenzamido)ethyl]maleimide

Analytical Methodologies for Detection and Characterization in Complex Matrices

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating the target analyte from intricate mixtures, thereby enabling precise and reliable detection. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as volatility and thermal stability.

Ultra-High Performance Liquid Chromatography (UHPLC) for Separation

UHPLC is a powerful technique for the separation of non-volatile and thermally labile compounds. In the context of analyzing substances structurally similar to N-(4-fluorobutyl)benzamide, UHPLC has demonstrated exceptional performance. For instance, in the analysis of 4F-MDMB-BICA, a compound also featuring a 4-fluorobutyl tail, UHPLC coupled with mass spectrometry provided robust separation from its metabolites. semanticscholar.org The use of columns such as the Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 μm) with gradient elution has proven effective in separating structurally similar synthetic cannabinoid isomers, achieving significant resolution between them. nih.gov This high separation efficiency is crucial for distinguishing the parent compound from its various metabolic products in complex samples. semanticscholar.orgnih.gov

The combination of UHPLC with high-resolution mass spectrometry (HRMS) is a widely used and highly effective method for detecting and identifying synthetic cannabinoids and their metabolites in various biological samples due to its high accuracy and efficiency. nih.gov This approach leverages the superior separation capabilities of UHPLC and the powerful qualitative abilities of HRMS. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility. Techniques such as derivatization with agents like heptafluorobutyric anhydride (B1165640) (HFBA) can enhance the chromatographic properties and detection sensitivity of analytes. researchgate.net

In a study on N,N-dimethylbenzamide, a related compound, GC-MS was successfully employed for its analysis after derivatization. nih.gov The separation was achieved using an Rtx-5 amine column (30 m × 0.32 mm × 1.50 μm) with helium as the carrier gas. nih.gov The total run time for each sample can be as short as 10 minutes, demonstrating the potential for rapid screening. thaiscience.info GC-MS methods offer high selectivity and sensitivity, making them valuable for the identification and quantification of specific compounds in complex mixtures. nih.govsemanticscholar.org

Mass Spectrometry (MS) Detection and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of analytes. High-resolution mass spectrometry and tandem mass spectrometry are particularly powerful for analyzing complex samples.

Quadrupole-Orbitrap High-Resolution Mass Spectrometry (HRMS-MS)

The coupling of UHPLC with Quadrupole-Orbitrap HRMS provides high-resolution and accurate mass data, which is invaluable for the identification of unknown compounds and their metabolites. semanticscholar.orgresearchgate.netnih.gov This technique allows for the selective detection of compounds in complex matrices like biological fluids and water samples. researchgate.netmdpi.com

In the analysis of a structurally similar compound, 4F-MDMB-BICA, the protonated molecular ion [M+H]+ was observed at m/z 363.2085 (theoretical mass of 363.2078 m/z). semanticscholar.org The high mass accuracy, typically below 2 ppm, allows for confident elemental composition determination. nih.gov The fragmentation analysis provides further structural information. For instance, the fragmentation of 4F-MDMB-BICA involved the loss of the methyldimethylbutanoate moiety and the 4-fluorobutyl tail group. semanticscholar.org The Orbitrap analyzer can achieve high resolution, often around 70,000 FWHM, which aids in resolving isobaric interferences. nih.gov

The versatility of HRMS also allows for retrospective analysis of acquired data, enabling the search for previously unidentified compounds without the need for re-analysis. nih.gov

Triple-Quadrupole Tandem Mass Spectrometry (MS-MS) for Targeted Analysis

Triple-quadrupole (QqQ) tandem mass spectrometry is the gold standard for targeted quantitative analysis due to its high sensitivity and specificity. nih.govrsc.org This technique operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte of interest.

For the analysis of related compounds, UHPLC-MS-MS methods have been developed and successfully applied for screening in biological samples. semanticscholar.orgnih.gov The optimization of MS-MS transitions (quantifier and qualifier ions) is a critical step in method development to ensure selectivity and sensitivity. semanticscholar.org While HRMS instruments are sometimes perceived as less sensitive than triple quadrupoles, recent technological advancements have significantly improved their quantitative capabilities. nih.govrsc.org Nevertheless, for routine targeted analysis, triple-quadrupole systems remain a robust and reliable choice. nih.gov

In Vitro Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of a compound is crucial for interpreting toxicological findings and identifying reliable biomarkers of exposure. In vitro models, such as human liver microsomes (HLM) and hepatocytes, are widely used for this purpose. nih.govresearchgate.net

The in vitro metabolism of this compound would likely involve several phase I and phase II biotransformations. Based on the metabolism of structurally related synthetic cannabinoids, potential metabolic pathways include hydroxylation of the alkyl chain and the aromatic ring, as well as amide hydrolysis. nih.govresearchgate.netscispace.com

In a study of a similar compound, 4F-MDMB-BICA, incubation with pooled human liver microsomes (pHLM) led to the identification of numerous phase I metabolites. semanticscholar.org The primary metabolic reactions observed were ester hydrolysis and mono-hydroxylation. semanticscholar.org The resulting metabolites, such as the ester hydrolysis product, are often targeted as biomarkers in urine and blood analysis. semanticscholar.org The half-life of a compound in HLM incubations can provide an estimate of its hepatic clearance. For example, the microsomal half-life of ADB-FUBINACA was determined to be 39.7 minutes, indicating intermediate clearance. nih.gov

The identification of these metabolites is typically achieved by comparing the full-scan and MS/MS spectra of the incubated samples with those of control samples. researchgate.netscispace.com Statistical analysis, such as ANOVA, can be used to pinpoint significant metabolic products. semanticscholar.org

Microsomal Stability Assays

No studies reporting the in vitro microsomal stability of this compound were found. Data regarding its half-life (t½), intrinsic clearance (Clint), and the percentage of the compound remaining after incubation with liver microsomes are not available.

Characterization of Phase I Metabolites

There is no available information identifying the Phase I metabolites of this compound. Consequently, data on potential biotransformations such as hydroxylation, dealkylation, or oxidation specific to this compound, along with their analytical characterization, could not be retrieved.

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets and Therapeutic Areas

The benzamide (B126) chemical structure is a key component in a wide array of pharmacologically active compounds, suggesting that derivatives of N-(4-fluorobutyl)benzamide could interact with a variety of biological targets. nanobioletters.comscience.gov Current research into benzamide derivatives is uncovering potential applications in diverse therapeutic areas, moving beyond their traditionally recognized roles.

One promising avenue of research is the development of benzamide derivatives as anticancer agents. nih.govnih.gov For instance, certain novel benzamide derivatives have been synthesized and evaluated as potential inhibitors of the sodium taurocholate cotransporting polypeptide (NTCP), a protein implicated in hepatitis B virus entry into liver cells and hepatocellular carcinoma. nih.gov One such derivative demonstrated a significant ability to induce apoptosis in liver cancer cells, highlighting the potential of the benzamide scaffold in oncology. nih.gov Furthermore, other benzamide analogues have been investigated as potent antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway often dysregulated in various cancers. nih.gov

Beyond cancer, the structural framework of benzamides is being explored for its potential in treating pain and itching. google.com Novel benzamide derivatives have shown remarkable efficacy in suppressing pain in various animal models, including neuropathic and inflammatory pain models. google.com This suggests that this compound derivatives could be developed as novel analgesics with broad applications. The antimicrobial properties of benzamide derivatives are also an active area of investigation, with studies demonstrating their effectiveness against various bacterial and fungal strains. nanobioletters.com

Advancements in Radiopharmaceutical Design and Imaging Modalities

The incorporation of fluorine-18 (B77423), a positron-emitting radionuclide, into molecules like this compound is a key strategy in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. researchgate.net PET is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. The favorable characteristics of fluorine-18, including its half-life and imaging properties, make it a preferred radionuclide for developing radiotracers. researchgate.net

Future research in this area will likely focus on optimizing the radiolabeling of this compound and its derivatives to create highly specific and sensitive PET probes. These probes could be designed to target specific biomarkers associated with various diseases, such as cancer or neurological disorders. nih.gov For example, a fluorine-18 labeled benzamide derivative could be developed to bind to a particular receptor that is overexpressed in tumor cells, allowing for the early detection and characterization of the disease.

The development of such targeted radiopharmaceuticals holds immense potential for personalized medicine, enabling clinicians to assess treatment response and tailor therapies to individual patient needs. nih.gov Advances in imaging technology, coupled with the design of novel radiotracers based on the this compound scaffold, will continue to drive innovation in the field of nuclear medicine. nih.gov

Development of High-Throughput Screening Assays for Derivatives

The discovery of novel therapeutic agents from a vast library of chemical compounds relies heavily on the use of high-throughput screening (HTS) assays. sigmaaldrich.comyoutube.com In the context of this compound, the development of robust and efficient HTS assays is crucial for identifying derivatives with desired biological activities. These assays allow for the rapid testing of thousands of compounds, significantly accelerating the drug discovery process. youtube.com

Future research will focus on creating a variety of HTS platforms to evaluate libraries of this compound derivatives. These can range from simple binding assays to more complex cell-based phenotypic screens. youtube.com For instance, an HTS campaign could be designed to identify derivatives that inhibit a specific enzyme or block a particular protein-protein interaction implicated in a disease. The data generated from these screens can then be used to establish structure-activity relationships (SAR), providing valuable insights for the optimization of lead compounds. nih.gov

The integration of automation and miniaturization in HTS, such as the use of 1536-well plates, allows for the screening of large compound libraries with minimal reagent consumption and increased throughput. youtube.com The development of specialized assays, including those that can determine the molecular mode of action of a compound early in the screening process, will be instrumental in identifying promising this compound derivatives for further development. youtube.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for the design and optimization of new therapeutic agents. nih.govijettjournal.org In the context of this compound, AI and ML algorithms can be employed to accelerate the identification of novel derivatives with enhanced potency and selectivity. nih.govfrontiersin.org

By analyzing large datasets of chemical structures and their associated biological activities, ML models can learn to predict the properties of new, untested compounds. nih.govnih.gov This predictive capability can be used to virtually screen vast chemical libraries, prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. mdpi.com This approach significantly reduces the time and cost associated with traditional drug discovery methods. nih.gov

Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures with desired pharmacological profiles. nih.govacs.org These models can be trained on existing benzamide structures and their biological data to generate novel this compound derivatives that are predicted to have improved therapeutic properties. The integration of AI and ML with other computational methods, such as molecular docking and molecular dynamics simulations, will provide a powerful, multi-faceted approach to the rational design of the next generation of benzamide-based therapeutics. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-fluorobutyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-fluorobutylamine with benzoyl chloride derivatives under nucleophilic acyl substitution conditions. A key innovation is the use of oxidative fluorination via organic photoredox catalysis to introduce fluorine atoms into the butyl chain. For example, N-(4-Fluorobutyl)-4-methoxybenzamide was synthesized using Selectfluor® as a fluorinating agent under blue LED irradiation, achieving >80% yield . Optimization includes controlling reaction temperature (0–25°C), solvent polarity (acetonitrile or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the pure product.

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : 1^1H and 19^{19}F NMR are essential for confirming fluorobutyl chain integration. For instance, the 1^1H-NMR spectrum of N-(4-Fluorobutyl)-4-methoxybenzamide shows distinct resonances: δ 1.60–1.85 ppm (m, 4H, -CH2_2-CH2_2-), δ 4.40 (t, 2H, -CH2_2-F), and δ 7.80–8.10 ppm (aromatic protons) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles. For analogous benzamides, C=O bond lengths typically range 1.21–1.23 Å, and torsion angles in fluorobutyl chains reveal conformational flexibility .

Q. What purification strategies are recommended for isolating this compound from byproducts?

  • Methodological Answer : Gradient elution chromatography (silica gel, 20–50% ethyl acetate in hexane) effectively separates unreacted amines and acyl chloride residues. For persistent impurities, preparative HPLC (C18 column, acetonitrile/water) or recrystallization in ethanol/water (1:3 v/v) improves purity to >95%. Monitor purity via TLC (Rf_f ~0.4 in ethyl acetate/hexane) and LC-MS (ESI+ mode for [M+H]+^+ ion detection).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use SHELX programs for structure refinement. For example, in N-(4-formylpiperazine-1-carbonothioyl)benzamide , SHELXL refined anisotropic displacement parameters (R1_1 < 5%) and confirmed hydrogen bonding networks (e.g., N-H···O interactions at 2.89 Å) . Apply TWINABS for handling twinned crystals and OLEX2 for graphical visualization of electron density maps.

Q. What in silico strategies predict the biological activity of this compound analogs?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., PARP-1 ) using the fluorobutyl chain’s conformational flexibility. QSAR models (e.g., CoMFA) correlate logP values (predicted ~2.8 for this compound) with membrane permeability. DFT calculations (Gaussian 09) assess electrostatic potential surfaces to predict nucleophilic attack sites .

Q. How does the fluorobutyl chain influence metabolic stability in pharmacological studies?

  • Methodological Answer : The 4-fluorobutyl group enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays (human liver microsomes, NADPH cofactor) show >90% parent compound retention after 60 minutes. Compare with non-fluorinated analogs (e.g., N-butylbenzamide), which degrade >50% under identical conditions .

Q. What experimental approaches validate the role of this compound in enzyme inhibition?

  • Methodological Answer : Use fluorescence polarization assays to measure binding affinity (Kd_d) to target enzymes (e.g., urease ). IC50_{50} values are determined via spectrophotometric monitoring of substrate hydrolysis (e.g., urea → NH3_3 at λ = 630 nm). Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased Km_m with constant Vmax_{max}.

Q. How can researchers address contradictory data in SAR studies of fluorinated benzamides?

  • Methodological Answer : Discrepancies in activity may arise from fluorobutyl chain conformation or crystal packing effects. Validate via:

  • Variable-Temperature NMR : Assess rotational barriers of the fluorobutyl chain (e.g., coalescence temperature analysis).
  • Polymorph Screening : Use solvent-drop grinding (CH3_3CN/EtOH) to isolate polymorphs and compare bioactivity .

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